N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H17ClN2O3S and its molecular weight is 316.8. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been investigated for its interaction with specific receptors, such as the CB1 cannabinoid receptor. For instance, Shim et al. (2002) explored the molecular interaction of a closely related antagonist with the CB1 receptor, providing insights into its binding and activity mechanisms at the receptor level. This research aids in understanding how modifications to the molecular structure affect receptor interaction and antagonist activity, potentially guiding the development of new therapeutic agents (Shim et al., 2002).
Synthesis and Characterization of Derivatives
The compound's derivatives have been synthesized and characterized for their potential applications. For example, Saxena et al. (2003) described the synthesis of polyamides and poly(amide-imide)s derived from a similar compound, showcasing their thermal stability and solubility properties. Such materials could have applications in high-performance polymers due to their inherent viscosities and glass transition temperatures (Saxena et al., 2003).
Enzyme Inhibition Activity
Research on derivatives of N-(4-chlorophenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has also explored their enzyme inhibition activities, with potential therapeutic applications. Rehman et al. (2018) synthesized a series of derivatives to evaluate new drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetyl cholinesterase (AChE). This demonstrates the compound's utility in drug discovery and design for neurodegenerative diseases (Rehman et al., 2018).
Antimicrobial and Herbicidal Activities
Wang et al. (2016) synthesized novel carboxamide compounds containing piperazine and arylsulfonyl moieties, showing that some exhibited favorable herbicidal activities against certain plants and potent antifungal activities. This indicates the potential agricultural applications of such compounds in controlling plant diseases and pests (Wang et al., 2016).
Heavy Metal Ion Adsorption
Ravikumar et al. (2011) investigated the adsorption of heavy metal ions by aromatic polyamides and polythioamides with pendent chlorobenzylidine rings derived from the compound. Their findings highlight the potential use of these polymers in environmental applications, particularly for the removal of heavy metals from aqueous solutions (Ravikumar et al., 2011).
Mechanism of Action
Target of Action
The primary targets of N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which this compound is structurally related to, are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities
Result of Action
As a derivative of indole, it may share some of the biological activities associated with indole derivatives, such as antiviral, anti-inflammatory, and anticancer activities . .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-20(18,19)16-8-6-10(7-9-16)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVCEBBMABROJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333053 |
Source
|
Record name | N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204653 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
693233-91-9 |
Source
|
Record name | N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.